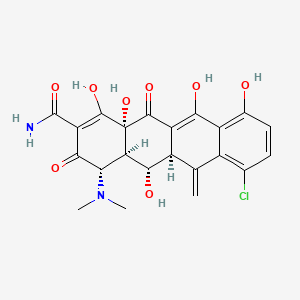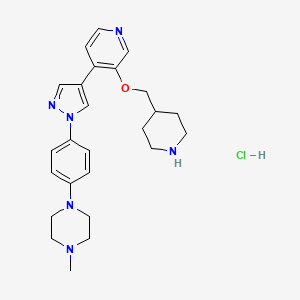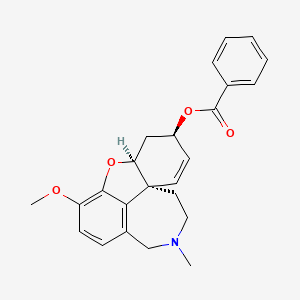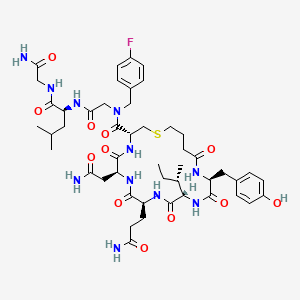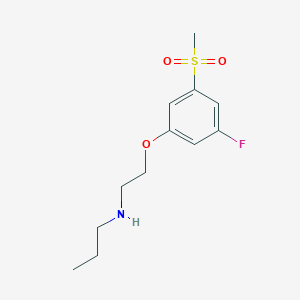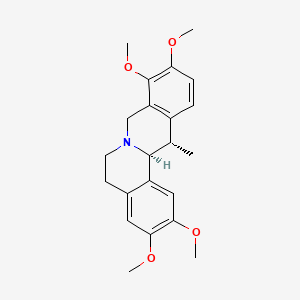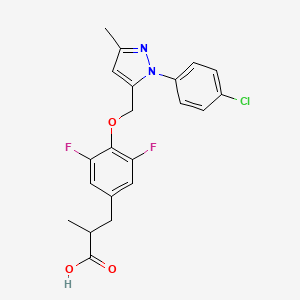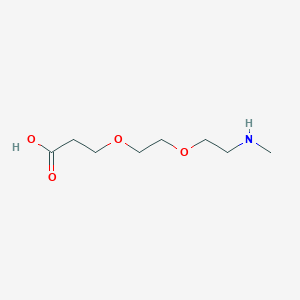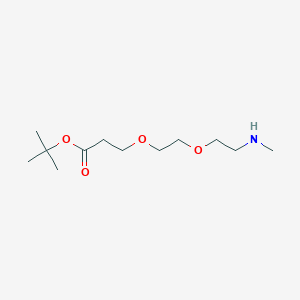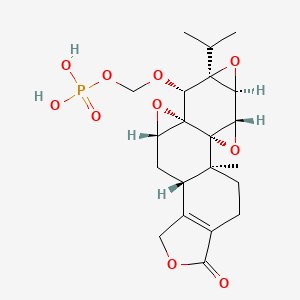
Minnelide free acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido libre de Minnelide es un profármaco soluble en agua de la triptolida, un compuesto tri-epóxido diterpenoide aislado de la hierba Tripterygium wilfordii . La triptolida ha sido reconocida por sus potentes propiedades antitumorales, antiinflamatorias e inmunosupresoras . El ácido libre de Minnelide ha mostrado un potencial prometedor en estudios preclínicos y clínicos, particularmente en el tratamiento de varios tipos de cáncer .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: El ácido libre de Minnelide se sintetiza a partir de la triptolida mediante una serie de reacciones químicas. . Las condiciones de reacción típicamente involucran el uso de solventes orgánicos y catalizadores para facilitar la transformación.
Métodos de Producción Industrial: La producción industrial del ácido libre de Minnelide implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para asegurar un alto rendimiento y pureza. El proceso incluye pasos de purificación como la cristalización y la cromatografía para aislar el producto final .
Análisis De Reacciones Químicas
Tipos de Reacciones: El ácido libre de Minnelide experimenta varias reacciones químicas, que incluyen:
Oxidación: El Minnelide puede oxidarse para formar diferentes derivados.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales presentes en el Minnelide.
Sustitución: Las reacciones de sustitución pueden introducir nuevos grupos funcionales en la molécula.
Reactivos y Condiciones Comunes:
Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.
Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de litio y aluminio.
Sustitución: Se emplean reactivos como los haluros de alquilo y los nucleófilos en las reacciones de sustitución.
Productos Principales Formados: Los productos principales formados a partir de estas reacciones incluyen varios derivados de Minnelide con grupos funcionales modificados, que pueden exhibir diferentes actividades biológicas .
Aplicaciones Científicas De Investigación
El ácido libre de Minnelide tiene una amplia gama de aplicaciones en investigación científica, que incluyen:
Química: Se utiliza como material de partida para la síntesis de nuevos compuestos con posibles aplicaciones terapéuticas.
Biología: Se estudia por sus efectos en los procesos celulares y las vías de señalización.
Industria: Se explora su uso en el desarrollo de nuevos productos farmacéuticos y agentes terapéuticos.
Mecanismo De Acción
El ácido libre de Minnelide ejerce sus efectos a través de múltiples mecanismos, que incluyen:
Inhibición de la Proteína de Choque Térmico 70 (HSP70): El Minnelide se dirige a la HSP70, una proteína involucrada en la supervivencia y proliferación de las células cancerosas.
Inducción de Apoptosis: El Minnelide induce la muerte celular programada en las células cancerosas al activar las vías apoptóticas.
Inhibición de la Transición Epitelial-Mesenquimal (EMT): El Minnelide suprime la EMT, un proceso asociado con la metástasis del cáncer.
Compuestos Similares:
Derivados de Triptolida: Se han sintetizado varios derivados de la triptolida para mejorar sus propiedades farmacológicas.
Singularidad del Minnelide: El Minnelide destaca por su solubilidad en agua, lo que aumenta su biodisponibilidad y reduce la toxicidad en comparación con la triptolida. Esto convierte al Minnelide en un candidato más prometedor para aplicaciones clínicas.
Comparación Con Compuestos Similares
Triptolide Derivatives: Various derivatives of triptolide have been synthesized to improve its pharmacological properties.
Uniqueness of Minnelide: Minnelide stands out due to its water solubility, which enhances its bioavailability and reduces toxicity compared to triptolide. This makes Minnelide a more promising candidate for clinical applications.
Propiedades
Número CAS |
1254885-39-6 |
|---|---|
Fórmula molecular |
C21H27O10P |
Peso molecular |
470.4 g/mol |
Nombre IUPAC |
[(1S,2S,4S,5S,7S,8R,9R,11S,13S)-1-methyl-17-oxo-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-8-yl]oxymethyl dihydrogen phosphate |
InChI |
InChI=1S/C21H27O10P/c1-9(2)19-14(30-19)15-21(31-15)18(3)5-4-10-11(7-26-16(10)22)12(18)6-13-20(21,29-13)17(19)27-8-28-32(23,24)25/h9,12-15,17H,4-8H2,1-3H3,(H2,23,24,25)/t12-,13-,14-,15-,17+,18-,19-,20+,21+/m0/s1 |
Clave InChI |
QROUIGQWVUTWFM-RWBWCDHPSA-N |
SMILES |
CC(C)C12C(O1)C3C4(O3)C5(CCC6=C(C5CC7C4(C2OCOP(=O)(O)O)O7)COC6=O)C |
SMILES isomérico |
CC(C)[C@@]12[C@@H](O1)[C@H]3[C@@]4(O3)[C@]5(CCC6=C([C@@H]5C[C@H]7[C@]4([C@@H]2OCOP(=O)(O)O)O7)COC6=O)C |
SMILES canónico |
CC(C)C12C(O1)C3C4(O3)C5(CCC6=C(C5CC7C4(C2OCOP(=O)(O)O)O7)COC6=O)C |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Minnelide free acid; 14-O-Phosphonooxymethyltriptolide; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


